

Physical characteristics of 2-Hydroxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-4-pyridinecarboxaldehyde
Cat. No.:	B112183

[Get Quote](#)

An In-Depth Technical Guide to the Physical Characteristics of **2-Hydroxy-4-pyridinecarboxaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of **2-Hydroxy-4-pyridinecarboxaldehyde** (CAS: 188554-13-4). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer foundational insights into the molecule's behavior, grounded in its structural properties. We delve into the critical role of prototropic tautomerism, which governs its stability, solubility, and spectroscopic signature. Where definitive experimental data is not publicly available, we provide predicted values based on computational models and establish detailed, field-proven experimental protocols for empirical validation. This guide serves as both a reference and a practical manual for the characterization of this versatile heterocyclic building block.

Chemical and Molecular Identity

Precise identification is the cornerstone of reproducible science. **2-Hydroxy-4-pyridinecarboxaldehyde** is a substituted pyridine, a heterocyclic motif of significant interest in pharmaceutical and materials science. Its formal identification parameters are crucial for accurate sourcing, documentation, and regulatory submission.

Table 1: Chemical Identity of **2-Hydroxy-4-pyridinecarboxaldehyde**

Identifier	Value	Source(s)
CAS Number	188554-13-4	[1] [2] [3]
Molecular Formula	C ₆ H ₅ NO ₂	[2] [4]
Molecular Weight	123.11 g/mol	[2] [4]
IUPAC Name	2-hydroxypyridine-4-carbaldehyde	N/A
Common Synonyms	2-Hydroxy-4-formylpyridine, 2-Hydroxyisonicotinaldehyde, 2-Oxo-1,2-dihydropyridine-4-carbaldehyde	[2] [3] [5]
InChI Key	IDDXMCNSHNXTRS-UHFFFAOYSA-N	
Canonical SMILES	C1=CNC(=O)C=C1C=O	[5]

A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is not merely an academic curiosity; it dictates the molecule's hydrogen bonding capability, aromaticity, and reactivity. The pyridone tautomer is often the more stable form, particularly in polar solvents and the solid state, due to favorable amide resonance and intermolecular hydrogen bonding.

Caption: Prototropic tautomerism of the core ring structure.

Physicochemical Properties

The physical properties of a compound are a direct manifestation of its molecular structure. For **2-Hydroxy-4-pyridinecarboxaldehyde**, these properties are heavily influenced by the presence of polar functional groups (aldehyde, hydroxyl/amide) and the aromatic ring system.

Table 2: Summary of Physical Properties

Property	Value	Notes
Appearance	Yellow Solid	As reported by chemical suppliers ^[5] . Color may vary based on purity.
Melting Point	Data not available	Experimental determination is required. See Protocol 5.1.
Boiling Point	333.7 °C at 760 mmHg (Predicted)	This is a computational prediction and has not been experimentally verified. The compound may decompose at high temperatures.
Density	1.365 g/cm ³ (Predicted)	Computationally derived value.
pKa	11.17 (Predicted)	Refers to the acidity of the N-H proton in the pyridone tautomer ^[5] .
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)	Qualitative assessment ^[5] . See Protocol 5.2 for experimental verification.

In-Depth Analysis of Physicochemical Properties

- Melting Point: The melting point of a crystalline solid is a sensitive indicator of purity. As a solid at room temperature, **2-Hydroxy-4-pyridinecarboxaldehyde** is expected to have a defined melting point. The prevalence of the pyridone tautomer allows for strong intermolecular hydrogen bonding (N-H---O=C), which typically results in a relatively high melting point compared to non-hydrogen-bonding isomers. The lack of a reported experimental value in public literature underscores the need for empirical determination upon synthesis or acquisition.
- Solubility Profile: The molecule's structure presents a duality. The polar aldehyde and hydroxyl/amide groups are capable of hydrogen bonding with protic solvents like water. However, the six-membered heterocyclic ring is predominantly nonpolar. This balance results in limited solubility in water but good solubility in polar organic solvents that can disrupt the

crystal lattice and solvate the molecule effectively. This property is critical for selecting appropriate solvents for reaction, purification, and formulation.

- Acidity (pKa): The predicted pKa of ~11.17 is characteristic of the N-H proton of the 2-pyridone tautomer, which exhibits amide-like acidity. This means the compound will be deprotonated by strong bases (e.g., sodium hydroxide) to form a water-soluble sodium salt, a property that can be exploited for purification via acid-base extraction.

Expected Spectroscopic Characteristics

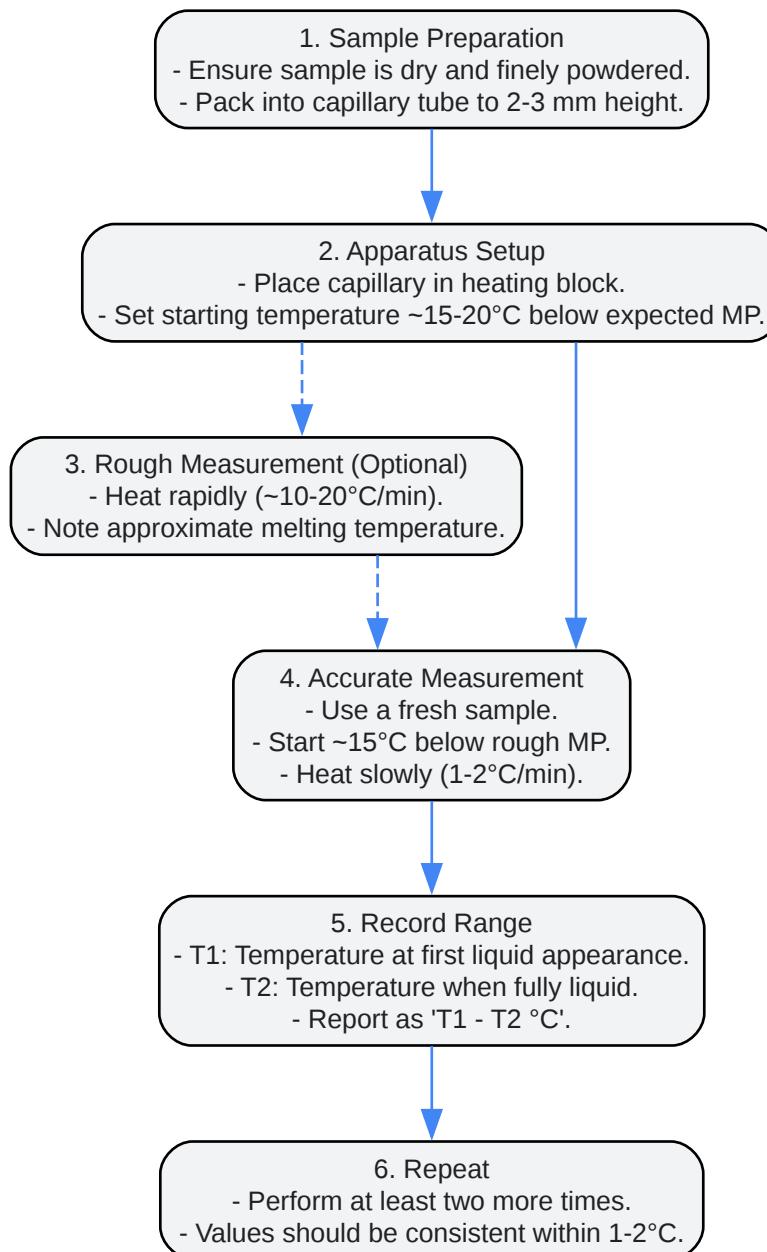
While specific experimental spectra for this compound are not readily available from commercial suppliers, a Senior Scientist can predict the expected spectral features based on its structure. These predictions are vital for confirming the identity and purity of a sample in the laboratory.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the three protons on the pyridine ring, likely in the aromatic region (δ 6.5-8.5 ppm). A downfield singlet (δ 9.5-10.5 ppm) would be characteristic of the aldehyde proton (-CHO). A broad, exchangeable singlet at high chemical shift (δ > 11 ppm) would correspond to the N-H proton of the dominant pyridone tautomer.
 - ^{13}C NMR: Six distinct carbon signals are expected. The aldehyde carbonyl carbon would be the most downfield signal (δ > 185 ppm). The C=O carbon of the pyridone ring would appear around δ 160-165 ppm. The remaining four sp² carbons of the ring would resonate in the δ 100-150 ppm range.
- Infrared (IR) Spectroscopy:
 - A strong, sharp absorption band around 1700-1720 cm^{-1} would be characteristic of the aldehyde C=O stretch.
 - Another strong, sharp band, typically between 1650-1680 cm^{-1} , would correspond to the C=O stretch of the cyclic amide (pyridone) tautomer.

- A broad absorption in the region of $3100\text{-}3300\text{ cm}^{-1}$ would indicate the N-H stretch of the pyridone.
- Aromatic C-H stretching vibrations would appear just above 3000 cm^{-1} .
- UV-Visible (UV-Vis) Spectroscopy: The conjugated system, encompassing the pyridone ring and the aldehyde group, constitutes a strong chromophore. One would expect to observe significant absorbance in the UV region, likely with a $\lambda\text{-max}$ between $280\text{-}350\text{ nm}$, depending on the solvent used.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. Information synthesized from supplier safety data provides the following guidance.


- Hazard Identification: Classified as harmful if swallowed (Acute Toxicity 4, Oral), a potential skin sensitizer (Skin Sensitization 1), and an eye irritant (Eye Irritation 2).
- Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.

Experimental Protocols for Characterization

The following protocols are standardized methods for determining the key physical properties of a solid organic compound like **2-Hydroxy-4-pyridinecarboxaldehyde**.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a critical indicator of purity.

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Methodology:

- Sample Preparation: Ensure the compound is thoroughly dried, preferably in a vacuum desiccator, to remove any residual solvent. Grind a small amount into a fine powder.

- Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into a dense column of 2-3 mm at the bottom.
- Apparatus Insertion: Place the loaded capillary into the heating block of the melting point apparatus.
- Heating: Heat the block at a rate of 1-2 °C per minute when approaching the expected melting point. A slower ramp rate ensures thermal equilibrium between the sample, thermometer, and block, leading to an accurate reading.
- Observation and Recording: Record two temperatures: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The recorded melting point should be this range. A pure compound will exhibit a sharp range of 1-2 °C.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility profile of the compound, which informs choices for reaction solvents and purification methods.

Methodology:

- Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of **2-Hydroxy-4-pyridinecarboxaldehyde**.
- Solvent Addition: To each tube, add 1 mL of a different test solvent. A recommended panel includes:
 - Water (polar, protic)
 - Methanol (polar, protic)
 - Ethanol (polar, protic)
 - Acetone (polar, aprotic)
 - Dichloromethane (nonpolar, aprotic)

- Toluene (nonpolar, aprotic)
- 5% aq. HCl (acidic)
- 5% aq. NaOH (basic)
- Mixing: Agitate each tube vigorously for 30-60 seconds. A vortex mixer is ideal.
- Observation: Observe each tube for dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye. Record the results as Soluble (S), Partially Soluble (PS), or Insoluble (I). The expected outcome is solubility in polar organic solvents and 5% NaOH, with limited to no solubility in water and nonpolar solvents.

Conclusion

2-Hydroxy-4-pyridinecarboxaldehyde is a valuable heterocyclic building block whose physical properties are fundamentally governed by the tautomeric equilibrium between its hydroxy-pyridine and pyridone forms. While a solid at room temperature, its definitive melting point and spectroscopic data require empirical determination, a common necessity for specialized research chemicals. The protocols and predictive insights provided in this guide equip researchers with the necessary framework to confidently identify, handle, and utilize this compound in their synthetic and developmental workflows. A thorough understanding of its solubility, stability, and spectral characteristics is paramount to achieving reliable and reproducible scientific outcomes.

References

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH).
- **2-Hydroxy-4-pyridinecarboxaldehyde** from Aladdin Scientific. Biocompare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hydroxy-4-pyridinecarboxaldehyde | 188554-13-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CAS 188554-13-4 | Sigma-Aldrich [sigmaaldrich.com]
- 4. biocompare.com [biocompare.com]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Physical characteristics of 2-Hydroxy-4-pyridinecarboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112183#physical-characteristics-of-2-hydroxy-4-pyridinecarboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com